molecular formula C9H8N2S2 B13262411 [2-(Pyridin-2-YL)-1,3-thiazol-4-YL]methanethiol

[2-(Pyridin-2-YL)-1,3-thiazol-4-YL]methanethiol

Cat. No.: B13262411
M. Wt: 208.3 g/mol
InChI Key: RVTPJAQTFPSBKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(Pyridin-2-YL)-1,3-thiazol-4-YL]methanethiol: is a heterocyclic compound that contains both a pyridine and a thiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Pyridin-2-YL)-1,3-thiazol-4-YL]methanethiol typically involves the formation of the thiazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of a thioamide with a halogenated pyridine derivative under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: H₂O₂, m-CPBA

    Reduction: LiAlH₄, NaBH₄

    Substitution: Alkyl halides, acyl chlorides

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Corresponding alcohols or amines

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

Chemistry: In chemistry, [2-(Pyridin-2-YL)-1,3-thiazol-4-YL]methanethiol is used as a building block for the synthesis of more complex molecules. It serves as a precursor for various heterocyclic compounds with potential biological activities .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways, making it a candidate for drug development.

Medicine: In medicinal chemistry, derivatives of this compound are explored for their anticancer, antimicrobial, and anti-inflammatory properties. These derivatives are tested in vitro and in vivo to evaluate their efficacy and safety.

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as corrosion inhibitors and catalysts for organic reactions .

Mechanism of Action

The mechanism of action of [2-(Pyridin-2-YL)-1,3-thiazol-4-YL]methanethiol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting the biochemical pathways they regulate. This inhibition can lead to therapeutic effects in the treatment of diseases .

Comparison with Similar Compounds

  • [2-(Pyridin-3-YL)-1,3-thiazol-4-YL]methanethiol
  • [2-(Pyridin-4-YL)-1,3-thiazol-4-YL]methanethiol
  • [2-(Pyridin-2-YL)-1,3-thiazol-4-YL]acetic acid

Uniqueness: Compared to similar compounds, [2-(Pyridin-2-YL)-1,3-thiazol-4-YL]methanethiol exhibits unique properties due to the presence of the methanethiol group. This functional group can enhance the compound’s reactivity and binding affinity to molecular targets, making it a valuable scaffold for drug design .

Properties

Molecular Formula

C9H8N2S2

Molecular Weight

208.3 g/mol

IUPAC Name

(2-pyridin-2-yl-1,3-thiazol-4-yl)methanethiol

InChI

InChI=1S/C9H8N2S2/c12-5-7-6-13-9(11-7)8-3-1-2-4-10-8/h1-4,6,12H,5H2

InChI Key

RVTPJAQTFPSBKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CS2)CS

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.